5-(Tributylstannyl)thiazole

Description

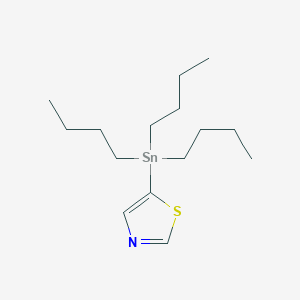

Structure

2D Structure

Propriétés

IUPAC Name |

tributyl(1,3-thiazol-5-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H2NS.Sn/c3*1-3-4-2;1-2-5-3-4-1;/h3*1,3-4H2,2H3;1,3H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOWNSHUNTJWVOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H29NSSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376847 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157025-33-7 | |

| Record name | 5-(Tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(tributylstannyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Tributylstannyl Thiazole and Derivatives

Direct Stannylation Approaches to Thiazole (B1198619) Rings

Direct stannylation is a prominent strategy for the synthesis of 5-(tributylstannyl)thiazole, primarily achieved through lithiation-mediated processes or by utilizing halogenated thiazole precursors.

A principal method for the synthesis of this compound involves the direct lithiation of the thiazole ring followed by quenching with a tributyltin electrophile. This approach leverages the acidity of the C-H bonds on the thiazole ring.

The regioselectivity of C-H activation in thiazoles is a critical aspect of lithiation-mediated stannylation. The thiazole ring possesses multiple C-H bonds with varying acidities. The C2- and C5-protons are generally the most acidic and thus most susceptible to deprotonation by strong bases like organolithium reagents. researchgate.net

Several factors influence the site of lithiation. In unsubstituted thiazole, the C2-position is often preferentially lithiated. However, if the C2 position is blocked by a substituent, lithiation occurs directly at the C5 position. scribd.com For instance, the lithiation of 2-(methylthio)thiazole (B1586565) proceeds at the C5-position. scribd.com Furthermore, the choice of the organolithium reagent and the presence of directing groups can steer the lithiation to a specific position. The use of bulky bases can also influence regioselectivity due to steric hindrance.

The success of organolithium-mediated stannylation is highly dependent on the reaction conditions. These reactions are typically performed under anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) to prevent the quenching of the highly reactive organolithium intermediates by moisture or oxygen. mt.com

Low temperatures, often ranging from -78°C to 0°C, are crucial during the lithiation step to control the reactivity of the organolithium reagent and prevent side reactions. mt.com The choice of solvent is also important, with anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether being commonly used. After the formation of the lithiated intermediate, tributyltin chloride is added to the reaction mixture, which is then often allowed to warm to room temperature to ensure complete stannylation. Yields for these reactions can be moderate to good, with reported yields for similar stannylated thiazoles ranging from 60% to 85%.

Below is a table summarizing typical reaction conditions for the lithiation-mediated stannylation of a substituted thiazole:

| Parameter | Typical Value |

| Starting Material | 5-Methylthiazole |

| Reagent | n-Butyllithium or Lithium Diisopropylamide (LDA) |

| Electrophile | Tributyltin chloride (Bu₃SnCl) |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Atmosphere | Inert (Argon or Nitrogen) |

| Lithiation Temperature | -78°C to 0°C |

| Stannylation Temperature | 0°C to Room Temperature |

| Reaction Time | 12–24 hours |

| Yield | 60–85% |

| Data compiled from literature reports for the synthesis of 5-Methyl-2-(tributylstannyl)thiazole. |

An alternative direct route to stannylated thiazoles involves the reaction of a halogenated thiazole with an organotin reagent. This method is particularly useful when direct C-H activation is not feasible or leads to poor regioselectivity.

One specific example of this approach is the synthesis of a benzothiazole (B30560) derivative, which involves the reaction of 2-chlorobenzothiazole (B146242) with tributyltin chloride. biosynth.com This reaction results in the formation of the corresponding tributylstannylbenzothiazole. While this example pertains to a benzothiazole, the underlying principle of substituting a halogen with a tributylstannyl group is applicable to the synthesis of this compound from a 5-halothiazole precursor.

Stannylation of Halogenated Thiazole Precursors

Indirect Synthetic Routes to this compound Moieties

Indirect synthetic routes involve the construction of the thiazole ring from precursors that already contain the tributylstannyl moiety. While less common for the direct synthesis of the parent this compound, these methods are valuable for preparing more complex derivatives. One of the foundational methods for thiazole synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. In principle, a tributylstannyl-containing thioamide or α-haloketone could be employed in a Hantzsch-type synthesis to yield a stannylated thiazole derivative.

Advanced Catalytic Applications of 5 Tributylstannyl Thiazole in Cross Coupling Reactions

Stille Cross-Coupling Reactions

The Stille reaction involves the coupling of an organotin compound, such as 5-(tributylstannyl)thiazole, with an organic electrophile, typically an aryl or vinyl halide, in the presence of a palladium catalyst. wiley-vch.dewikipedia.org This reaction is a powerful tool for creating sp²-sp² carbon-carbon bonds, which are fundamental linkages in many conjugated molecules and polymers. wiley-vch.delibretexts.org The thiazole (B1198619) moiety, being a component of many biologically active compounds and functional materials, is often introduced into complex molecular architectures using this method. mdpi.comwikipedia.org The tributylstannyl group on the thiazole acts as the source of the thiazole nucleophile in the catalytic cycle.

The generally accepted mechanism for the palladium-catalyzed Stille reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. wiley-vch.decore.ac.uk

Oxidative Addition : A Pd(0) complex, the active catalytic species, reacts with the organic electrophile (R¹-X), such as an aryl halide. wiley-vch.de This step involves the insertion of the palladium atom into the carbon-halide bond, forming a Pd(II) intermediate. wikipedia.org The rate of this step is often influenced by the nature of the halide (I > Br > Cl) and the electronic properties of the R¹ group. wikipedia.orglibretexts.org

Transmetalation : The organostannane, this compound, then reacts with the Pd(II) intermediate. wikipedia.org The thiazole group is transferred from the tin atom to the palladium center, displacing the halide, while a trialkyltin halide is formed as a byproduct. wiley-vch.de This is often the rate-determining step and can proceed through different mechanisms depending on the substrates and reaction conditions. wikipedia.orgcore.ac.uk

Reductive Elimination : The two organic groups (the thiazole and R¹) attached to the palladium center are coupled together, forming the final product (R¹-thiazole) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Optimization of the Stille reaction is crucial for achieving high yields and involves careful selection of the catalyst, ligands, solvent, and temperature. wiley-vch.de

The choice of ligand coordinated to the palladium center is critical for the success of a Stille coupling reaction. wikipedia.org Ligands modulate the electronic properties and steric environment of the palladium catalyst, influencing its stability and reactivity in each step of the catalytic cycle. wiley-vch.de

Electron-donating ligands : These ligands increase the electron density on the palladium center, which facilitates the initial oxidative addition step. wikipedia.org

Bulky ligands : Sterically demanding ligands, such as bulky phosphines (e.g., tricyclohexylphosphine, XPhos, SPhos), can promote the reductive elimination step and help stabilize the monomeric Pd(0) species, preventing the formation of inactive palladium clusters. wiley-vch.denih.gov They are often effective for coupling challenging substrates like aryl chlorides. wiley-vch.de

The optimal ligand is highly dependent on the specific substrates and conditions, as the different steps of the catalytic cycle have conflicting electronic requirements. wikipedia.org For instance, while electron-rich ligands favor oxidative addition, electron-deficient metal centers are preferred for transmetalation and reductive elimination. wikipedia.org In some cases, particularly with highly reactive substrates, ligand-free catalyst systems like Pd(OAc)₂ can be employed, offering a more economical and environmentally friendly alternative. organic-chemistry.orgresearchgate.net

| Ligand | Catalyst System | Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| XPhos | Pd(OAc)₂ / XPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 93 | nih.gov |

| RuPhos | Pd(OAc)₂ / RuPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 76 | nih.gov |

| BrettPhos | Pd(OAc)₂ / BrettPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 60 | nih.gov |

| SPhos | Pd(OAc)₂ / SPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 52 | nih.gov |

| None | Pd(OAc)₂ | Direct arylation of 2-methylthiazole (B1294427) with 4-bromobenzonitrile | 94 | organic-chemistry.org |

Polar Aprotic Solvents : Solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and tetrahydrofuran (B95107) (THF) are commonly used. nih.gov Polar solvents can stabilize charged intermediates in the catalytic cycle, potentially accelerating the reaction. For example, DMF can enhance the stability of palladium intermediates. However, highly polar solvents may also promote side reactions, such as the aggregation of the tin reagent. smolecule.com

Non-polar Solvents : Toluene is a frequently used non-polar solvent, often employed in Stille polycondensation reactions. thieme-connect.com

Mixed Solvents : Sometimes, a mixture of solvents is used to balance reactivity and solubility. A toluene:DMF (4:1) mixture, for instance, has been shown to achieve high yields by leveraging the benefits of both solvent types. smolecule.com In some catalyst systems, alcoholic solvents such as t-BuOH have proven to be optimal. nih.gov

| Solvent | Catalyst System | Reaction | Yield (%) | Reference |

|---|---|---|---|---|

| t-BuOH | Pd(OAc)₂ / XPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 93 | nih.gov |

| i-PrOH | Pd(OAc)₂ / XPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 85 | nih.gov |

| n-BuOH | Pd(OAc)₂ / XPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 82 | nih.gov |

| Toluene | Pd(PPh₃)₄ | Coupling of 5-tributylstannyl-2-phenylthiazole and iodobenzene | 72 | thieme-connect.com |

| DMF | Pd(OAc)₂ / XPhos | Coupling of 3-methanesulfonylanisole and tributyl(phenyl)stannane | 0 | nih.gov |

Substituents on the thiazole ring, other than the tributylstannyl group, can significantly influence the electronic properties of the ring and its reactivity in Stille coupling. thieme-connect.com The position of the substituent is also a critical factor.

A comparative study on the Stille coupling of 4- and 5-tributylstannyl-2-phenylthiazole found that both isomers coupled with various aryl halides in very similar yields. thieme-connect.com This suggests that for the 2-phenylthiazole (B155284) system, the coupling capabilities of positions 4 and 5 are comparable. thieme-connect.com However, the nature of the substituent itself plays a more direct electronic role. For example, a methylsulfonyl group at the 2-position makes the thiazole ring significantly more electron-deficient, which can impact its reactivity compared to analogs with electron-donating groups like methylthio.

The electronic nature of the substituents on both coupling partners—the organostannane and the organic electrophile—has a profound effect on the reaction rate and yield. wikipedia.orgthieme-connect.com

On the Organic Halide : Coupling reactions generally proceed more efficiently when the organic halide contains electron-withdrawing groups (e.g., nitro, cyano). organic-chemistry.orgthieme-connect.com These groups make the carbon-halide bond more susceptible to oxidative addition by the Pd(0) catalyst. wiley-vch.de Conversely, halides with strong electron-donating groups (e.g., methoxy) often react more slowly and can result in significantly lower yields. thieme-connect.com

On the Organostannane : For the organostannane partner, both electron-donating and electron-withdrawing groups can increase the rate of transmetalation, suggesting that multiple mechanisms for this step may be at play. wikipedia.org In the context of this compound derivatives, coupling with electron-poor aryl halides generally gives good to excellent yields, while coupling with electron-rich halides is less efficient. thieme-connect.com

| Aryl Halide | Substituent Type | Product Yield (%) | Reference |

|---|---|---|---|

| Iodobenzene | Neutral | 72 | thieme-connect.com |

| 4-Nitrobromobenzene | Electron-Withdrawing | 69 | thieme-connect.com |

| 4-Bromoanisole | Electron-Donating | 38 | thieme-connect.com |

| 2-Bromotoluene | Sterically Hindered | 63 | thieme-connect.com |

| 2-Bromothiophene | Heteroaromatic | 67 | thieme-connect.com |

A major challenge in Stille cross-coupling, particularly in step-growth polymerization for synthesizing conjugated polymers, is the occurrence of side reactions. wikipedia.orgnih.gov The most common side reaction is the homocoupling of the organostannane monomer (e.g., a bis-stannylated thiazole) to form dimers or oligomers, which disrupts the alternating polymer structure and can limit the achievable molecular weight. wikipedia.orgmdpi.com

Homocoupling is believed to occur through two main pathways: the reaction of two organostannane molecules with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst. wikipedia.org Several strategies can be employed to suppress this unwanted reaction:

Temperature Control : Performing the reaction at lower temperatures can often minimize homocoupling. For example, in a model reaction for a polymerization, the yield of homocoupling product was significant (27%) at 100 °C, but this was greatly reduced at room temperature. nih.gov

Stoichiometry Control : Precise control over the 1:1 stoichiometry of the two different monomers is crucial in polycondensation to achieve high molecular weights.

Catalyst and Ligand Selection : The choice of catalyst system can influence the prevalence of side reactions. nih.gov

Slow Addition : Slowly adding one monomer to the reaction mixture can help maintain a low concentration of that monomer, disfavoring the bimolecular homocoupling reaction.

Minimizing these homocoupling defects is essential for producing high-performance conjugated polymers for applications in organic electronics. nih.govmdpi.com

Application in the Synthesis of Biologically Relevant Heterocycles

The thiazole motif is a key structural component in numerous biologically active compounds. The strategic use of this compound in Stille cross-coupling reactions provides a powerful tool for the synthesis and derivatization of various heterocyclic systems with significant biological relevance.

Formation of Aryl and Heteroaryl Tetrazoles

The Stille reaction utilizing this compound has been effectively employed in the synthesis of 5-aryl and 5-heteroaryl-1H-tetrazoles. These compounds are of considerable interest in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability. researchgate.net

A notable example involves the use of 2-benzyloxymethyl-5-(tributylstannyl)tetrazole as a reagent for the conversion of aryl and heteroaryl halides into the corresponding 5-substituted-1H-tetrazoles. researchgate.net This transformation is typically achieved through a palladium-catalyzed cross-coupling reaction, often with the addition of a copper(I) iodide co-catalyst. The reaction proceeds with a variety of electron-neutral and electron-poor substrates, affording the desired products in moderate to excellent yields following a deprotection step. researchgate.net

| Aryl/Heteroaryl Halide | Catalyst System | Product | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄, CuI | 5-Phenyl-1H-tetrazole | 93% |

| 4-Bromoacetophenone | Pd(PPh₃)₄, CuI | 5-(4-Acetylphenyl)-1H-tetrazole | 85% |

| 2-Bromopyridine | Pd(PPh₃)₄, CuI | 5-(Pyridin-2-yl)-1H-tetrazole | 75% |

| 3-Bromofuran | Pd(PPh₃)₄, CuI | 5-(Furan-3-yl)-1H-tetrazole | 68% |

| 2-Bromothiophene | Pd(PPh₃)₄, CuI | 5-(Thiophen-2-yl)-1H-tetrazole | 72% |

| This table showcases representative examples of Stille coupling reactions for the synthesis of 5-aryl and 5-heteroaryl-1H-tetrazoles using a protected tributylstannyltetrazole reagent. Data compiled from relevant research findings. researchgate.net |

Construction of Thiazole-Containing Nucleoside Analogues

The incorporation of a thiazole ring into nucleoside structures can lead to analogues with interesting biological activities. This compound serves as a key reagent in the Stille coupling for the synthesis of such modified nucleosides. rsc.orgnih.gov

The palladium-catalyzed coupling of this compound with halogenated nucleosides allows for the direct introduction of the thiazole moiety onto the nucleobase. For instance, the coupling of 5-iodo-2'-deoxyuridine with this compound, often requiring protection of the sugar hydroxyl groups, yields the corresponding 5-(thiazol-5-yl)-2'-deoxyuridine. rsc.org These modified nucleosides can then be further transformed, for example, into their cytidine (B196190) counterparts. rsc.org This methodology provides access to a diverse range of thiazole-containing nucleoside analogues for biological evaluation.

| Halogenated Nucleoside | Stannane (B1208499) | Catalyst | Product | Yield |

| 5-Iodo-2'-deoxyuridine (protected) | This compound | PdCl₂(PPh₃)₂ | 5-(Thiazol-5-yl)-2'-deoxyuridine (protected) | Good |

| 8-Bromo-2'-deoxyadenosine (protected) | This compound | Pd(PPh₃)₄ | 8-(Thiazol-5-yl)-2'-deoxyadenosine (protected) | Low |

| This table presents examples of the synthesis of thiazole-containing nucleoside analogues via Stille coupling. rsc.org |

Synthesis of Polysubstituted Thiazoles and Bithiazoles

This compound is a cornerstone in the synthesis of polysubstituted thiazoles and bithiazoles, which are important scaffolds in materials science and medicinal chemistry. The Stille coupling reaction provides a regioselective method for introducing various substituents onto the thiazole core. jst.go.jpresearchgate.netresearchgate.net

For example, the coupling of this compound with brominated thiazole derivatives can lead to the formation of bithiazole systems. jst.go.jp The reaction conditions, including the choice of palladium catalyst and solvent, can be optimized to achieve high yields. This approach has been utilized in the synthesis of 4,5-dibromo-2,2′-bithiazole from 2-(tributylstannyl)thiazole (B110552) and 2,4,5-tribromothiazole. jst.go.jp Furthermore, Stille coupling of this compound with various aryl and heteroaryl halides allows for the synthesis of a wide array of 5-substituted thiazoles. researchgate.netresearchgate.net

| Thiazole Substrate | Coupling Partner | Catalyst | Product | Yield (%) |

| 2,4,5-Tribromothiazole | 2-(Tributylstannyl)thiazole | Pd(PPh₃)₄ | 4,5-Dibromo-2,2′-bithiazole | 69% |

| 5,5′-Dibromo-4,4′-diphenyl-2,2′-bithiazole | 9-(2-Ethylhexyl)-3-(tributylstannyl)-9H-carbazole | Pd(Ph₃P)₂Cl₂ | 5,5′-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole | 85% |

| This table provides examples of the synthesis of polysubstituted thiazoles and bithiazoles using Stille coupling reactions. jst.go.jpmdpi.com |

Derivatization of Pyrrolo[2,3-d:5,4-d′]bisthiazoles

The derivatization of fused heterocyclic systems like pyrrolo[2,3-d:5,4-d′]bisthiazoles is crucial for tuning their electronic and optical properties for various applications. While direct search results on the derivatization of this specific heterocycle using this compound are limited, the principles of Stille coupling suggest its potential utility. The introduction of a tributylstannyl group onto the pyrrolo[2,3-d:5,4-d′]bisthiazole core would enable subsequent cross-coupling reactions with a wide range of aryl and heteroaryl halides, facilitating the synthesis of novel derivatives with tailored properties. This approach is analogous to the functionalization of other fused heterocyclic systems.

Utilization in Polymer and Organic Semiconductor Synthesis

The unique electronic properties of the thiazole ring make it an attractive component for the construction of conjugated polymers and organic semiconductors. This compound, as a key monomer in Stille polymerization, plays a pivotal role in the design and synthesis of these advanced materials. scispace.comnankai.edu.cn

Design and Synthesis of Conjugated Polymers with Thiazole Units

Stille polycondensation is a powerful method for synthesizing well-defined conjugated polymers. wiley-vch.de The reaction of a bistannylated monomer with a dihalogenated monomer in the presence of a palladium catalyst leads to the formation of a polymer chain. This compound can be incorporated into polymer backbones either as a monofunctional end-capping agent or, more commonly, as a difunctional monomer after appropriate modification.

For instance, the synthesis of alternating copolymers can be achieved by reacting a dibromo-monomer with a bis(tributylstannyl) monomer. Thiazole units can be incorporated into the polymer backbone to influence the electronic properties, such as the HOMO and LUMO energy levels. rsc.org The replacement of thiophene (B33073) with the more electron-deficient thiazole can lead to polymers with lower-lying frontier orbitals, which is beneficial for applications in organic solar cells as it can increase the open-circuit voltage. rsc.org

| Monomer 1 (Dibromo) | Monomer 2 (Bistannane) | Catalyst | Polymer |

| Dibromo-benzothiadiazole derivative | Bis(tributylstannyl)thiophene derivative | Pd(PPh₃)₄ | Thiophene-benzothiadiazole copolymer |

| Dibromo-benzothiadiazole derivative | Bis(tributylstannyl)thiazole derivative | Pd(PPh₃)₄ | Thiazole-benzothiadiazole copolymer |

| This table illustrates the general approach to synthesizing conjugated polymers containing thiazole units via Stille polymerization. rsc.org |

The incorporation of thiazole moieties into conjugated polymers has been shown to improve the oxidative stability and tune the electronic bandgap of the resulting materials. rsc.org These thiazole-containing polymers have shown promise in various organic electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). scispace.comnankai.edu.cn The ability to systematically modify the polymer structure through the use of functionalized thiazole monomers, derived from this compound, allows for the fine-tuning of material properties for specific applications.

Incorporation into Star-Shaped Molecules

The synthesis of star-shaped molecules often utilizes a central core, such as 1,3,5-trisubstituted benzene (B151609) or 2,4,6-trisubstituted 1,3,5-triazine, with various arms extending outwards. researchgate.net Metal-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig, Sonogashira, Heck, and Negishi reactions, are instrumental in constructing these complex architectures. researchgate.net

In this context, this compound can serve as a key building block for introducing thiazole moieties onto the periphery of a star-shaped core. For instance, a star-shaped molecule can be synthesized through a Stille coupling reaction between a poly-halogenated aromatic core and this compound. This approach allows for the creation of C3-symmetrical molecules with extended conjugation, which are of interest for their potential applications in materials science. researchgate.netscispace.com

An example of this synthetic strategy involves the reaction of a tri-iodobenzene core with a boronic acid containing the desired arm component in a Suzuki-Miyaura cross-coupling reaction. researchgate.net Similarly, this compound can be coupled with a halogenated core under palladium catalysis to yield a star-shaped molecule with thiazole arms. The specific reaction conditions, such as the choice of catalyst and solvent, are crucial for achieving high yields and purity of the final product.

Engineering of Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Cells (OPVs)

Thiazole-containing polymers have emerged as promising materials for electronic applications due to their advantageous properties. Compared to their polythiophene counterparts, they often exhibit lower-lying Highest Occupied Molecular Orbital (HOMO) levels, leading to greater air stability and higher current on/off ratios in thin-film transistors (TFTs). nankai.edu.cn The incorporation of this compound into conjugated polymers is a key strategy for fabricating active layers in both Organic Field-Effect Transistors (OFETs) and Organic Photovoltaic Cells (OPVs). nankai.edu.cnkyoto-u.ac.jp

In OFETs, thiazole-based polymers can function as either p-type or n-type semiconductors. For instance, ladder-type thiazole-fused S,N-heteroacenes have been synthesized and incorporated into OFETs, demonstrating the influence of the thiazole moiety on the charge transport behavior. researchgate.netrsc.org The performance of these devices, including charge carrier mobility, is often dependent on factors like annealing temperature and the specific polymer architecture. researchgate.netrsc.org For example, a copolymer of a thiazole-fused S,N-heteroacene with diketopyrrolopyrrole has shown promising mobility values. researchgate.netrsc.org The introduction of thiazole rings can lead to a more coplanar polymer backbone, which in turn promotes intermolecular π-π interactions and enhances charge transport. kyoto-u.ac.jp

In the realm of OPVs, thiazole-containing polymers are utilized as both electron donor and electron acceptor materials. kyoto-u.ac.jpacs.orgdigitellinc.com The tunability of their electronic properties allows for the optimization of energy level alignment with other materials in the photovoltaic device, which is crucial for efficient charge separation and collection. digitellinc.com For example, polymers based on dithiazolylthienothiophene bisimide (TzBI) have been successfully employed as n-type materials in all-polymer OPVs. kyoto-u.ac.jp The use of thiazole-based materials has been shown to enhance positive charge mobility in some device configurations, leading to increased current density. digitellinc.com

Impact on Frontier Molecular Orbital (FMO) Levels and Charge Transport Properties

The incorporation of the thiazole moiety, often via this compound, into conjugated systems has a significant impact on the Frontier Molecular Orbital (FMO) levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, directly influences the material's charge transport properties and its performance in electronic devices. rsc.orgresearchgate.net

Replacing electron-rich units like thiophene with the more electron-deficient thiazole generally leads to a lowering of both the HOMO and LUMO energy levels. rsc.orgresearchgate.net This effect is advantageous for several reasons. Lower HOMO levels contribute to greater material stability in ambient conditions and can lead to higher open-circuit voltages (Voc) in organic solar cells. digitellinc.comrsc.orgresearchgate.net The ability to tune these energy levels is a key strategy in the molecular design of new organic semiconductors. rsc.orgresearchgate.netnih.gov For instance, the introduction of a thiazole ring into a polymer backbone can lower the FMOs by 0.2-0.3 eV compared to its thiophene analogue. rsc.orgresearchgate.net

The charge transport properties are intrinsically linked to the FMO levels and the intermolecular interactions within the material. The planarity of the conjugated backbone, which can be enhanced by the presence of thiazole, facilitates stronger π-π stacking. rsc.orgresearchgate.net These intermolecular interactions are critical for efficient charge hopping between molecules. Studies have shown that π-π stacking is a primary factor for hole transport, while other interactions like hydrogen bonding can significantly influence electron transport. nih.gov The introduction of dipyridinium thiazolo[5,4-d]thiazole (B1587360) has been demonstrated to increase positive charge mobility in organic electronic devices. digitellinc.com

| Polymer/Molecule | Modification | Effect on HOMO (eV) | Effect on LUMO (eV) | Impact on Device Performance |

|---|---|---|---|---|

| TRTzOR-based polymers | Replacement of thiophene with thiazole | Lowered by 0.2-0.3 eV | Lowered | Improved Voc in PSCs by ~0.1 V rsc.orgresearchgate.net |

| TzBI-based polymers | Incorporation of dithiazolylthienothiophene bisimide | Deepened | Deepened | Functions as n-type material in all-polymer OPVs kyoto-u.ac.jp |

| PCDTT-FCNBT | Introduction of cyano and fluorine groups | - | - | Significantly improved electron mobility in OFETs (0.4 cm²/V·s) researchgate.net |

| Dipyridinium thiazolo[5,4-d]thiazole | Incorporation as a separate layer | - | - | Increased positive charge mobility and current density digitellinc.com |

Strategies for Molecular Tuning and Planarity in Conjugated Systems

The performance of conjugated materials in organic electronics is highly dependent on their molecular structure, particularly the planarity of the polymer backbone and the energy levels of the frontier molecular orbitals (FMOs). The use of this compound in polymerization reactions provides a powerful tool for molecular tuning.

One key strategy is the replacement of electron-rich aromatic units, such as thiophene, with the more electron-deficient thiazole. This substitution effectively lowers the FMO energy levels, which is beneficial for improving the air stability of the material and increasing the open-circuit voltage in photovoltaic devices. rsc.orgresearchgate.net The introduction of the nitrogen atom in the thiazole ring also offers opportunities for noncovalent interactions, such as S···N or N···H bonds, which can help to lock the polymer backbone into a more planar conformation. rsc.orgresearchgate.net A planar structure enhances π-electron delocalization along the chain and facilitates stronger intermolecular π-π stacking, both of which are crucial for efficient charge transport. rsc.orgresearchgate.netmdpi.com

Further tuning can be achieved by introducing various functional groups onto the conjugated system. For example, attaching electron-withdrawing groups can further lower the FMO energies. unisi.it The choice of side chains also plays a significant role in influencing the material's solubility, processability, and solid-state morphology, which in turn affect device performance. acs.org

Computational methods, such as Density Functional Theory (DFT), are often used to predict the geometric and electronic properties of designed molecules before synthesis. chinesechemsoc.orgresearchgate.net This allows for a more rational design approach to optimizing materials for specific applications. For instance, DFT calculations can help to estimate the degree of planarity and the HOMO/LUMO energy levels of a proposed polymer structure. researchgate.net

Challenges in Molecular Weight Control in Thiazole-Containing Polymerizations

Achieving well-defined polymers with controlled molecular weights is a significant challenge in the synthesis of thiazole-containing conjugated polymers. The properties and performance of these materials in electronic devices are often strongly dependent on their molecular weight and polydispersity index (PDI).

One of the main difficulties arises from the nature of the polymerization reactions used. While Stille and Suzuki cross-coupling reactions are commonly employed, side reactions and incomplete monomer conversion can lead to polymers with low molecular weights or broad molecular weight distributions. researchgate.net In some cases, the thiazole-containing monomer itself can be prone to degradation under the reaction conditions. For example, some thiazole-based diketopyrrolopyrrole molecules have been observed to degrade during bromination steps, which are often necessary for preparing monomers for polymerization. mdpi.com

Direct (hetero)arylation polymerization (DHAP) has emerged as a promising alternative that avoids the pre-functionalization of monomers. mdpi.com However, controlling regioselectivity in DHAP can be a major challenge due to the presence of multiple reactive C-H bonds on the heteroaromatic rings. mdpi.com Strategies to overcome this include the use of protecting groups to block unwanted reaction sites. mdpi.com

The solubility of the growing polymer chain can also impact molecular weight. If the polymer precipitates out of the reaction mixture prematurely, chain growth will be halted, resulting in a lower molecular weight product. nankai.edu.cn This is particularly relevant for rigid, planar polymer backbones that tend to aggregate. The choice of solvent and reaction temperature are therefore critical parameters to optimize.

Recent research has focused on developing more robust and efficient polymerization methods. For example, multicomponent polymerizations involving elemental sulfur have been developed to produce poly(thiazole-2-thione)s with high molecular weights (Mn up to 68,500 g/mol ) and in high yields. acs.org

Alternative Coupling Reactions Involving Thiazole Stannanes

While Stille coupling is a predominant method for utilizing thiazole stannanes, other cross-coupling reactions also play a role in the synthesis of functionalized thiazole derivatives. These alternative methods expand the synthetic toolbox for creating complex molecules containing the thiazole motif.

One such alternative is the Suzuki-Miyaura cross-coupling reaction. In this case, a thiazole boronic acid or ester is coupled with a halide partner. researchgate.net Although this reaction does not directly involve a thiazole stannane, it is a closely related and often complementary method for forming carbon-carbon bonds with the thiazole ring. Studies have compared the reactivity of thiazole stannanes in Stille reactions with that of thiazole boronic esters in Suzuki-Miyaura reactions, providing insights into the relative advantages of each method for specific synthetic targets. thieme-connect.com

Another important class of reactions is the copper-mediated cross-coupling of organostannanes. For instance, a ligand-free copper(I)-mediated electrophilic thiolation of organostannanes with sulfur electrophiles has been reported for the synthesis of aryl thioethers. nsf.gov This method offers a pathway to C-S bond formation, which is a valuable transformation in the synthesis of various biologically active compounds and functional materials.

Furthermore, the tributylstannyl group on the thiazole ring can be involved in transmetalation reactions with other metals, which can then participate in a variety of coupling reactions. This versatility makes thiazole stannanes valuable intermediates in organic synthesis, allowing for their conversion into a range of other functionalized thiazole derivatives.

Finally, it is worth noting that the synthesis of the thiazole stannane itself can be achieved through various routes, including the reaction of a lithiated thiazole with tributyltin chloride. thieme-connect.com The choice of synthetic route to the stannane can be influenced by the availability of starting materials and the desired substitution pattern on the thiazole ring.

Mechanistic Investigations of Reactions Involving 5 Tributylstannyl Thiazole

Detailed Reaction Mechanisms of Palladium-Catalyzed Cross-Couplings

The primary application of 5-(tributylstannyl)thiazole in synthetic chemistry is its use as a nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. core.ac.ukwikipedia.org The generally accepted mechanism for the Stille reaction is a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. core.ac.ukpsu.edu

The catalytic cycle begins with a coordinatively unsaturated 14-electron Palladium(0) complex, typically bearing phosphine (B1218219) ligands.

Oxidative Addition : The cycle initiates with the oxidative addition of an organic electrophile, such as an aryl or vinyl halide (R¹-X), to the Pd(0) catalyst. uwindsor.canobelprize.org This step involves the cleavage of the carbon-halogen bond and the formation of a new square planar Palladium(II) intermediate, [Pd(R¹)(X)L₂]. uwindsor.ca Theoretical and experimental studies have shown that this addition often proceeds through a three-center transition state, initially forming a cis-complex which may rapidly isomerize to the more thermodynamically stable trans-isomer. uwindsor.ca

Transmetalation : This is often the rate-determining step of the catalytic cycle. psu.edu The organostannane, this compound, transfers its thiazole (B1198619) group to the Pd(II) center, displacing the halide ligand (X) to form a new Pd(II) complex with both organic partners, [Pd(R¹)(R²)L₂]. The tributyltin halide (Bu₃Sn-X) is formed as a byproduct. The efficiency of this step is influenced by the electronic properties of the organotin compound. The mechanism of transmetalation can be complex, potentially proceeding through an associative pathway where the organostannane coordinates to the palladium center, leading to a pentavalent intermediate. wikipedia.org The choice of ligands on the palladium catalyst can dramatically affect the rate of this step; ligands with low donicity are associated with faster reaction rates. psu.edu

Reductive Elimination : In the final step, the two coupled organic groups (R¹ and R²) are eliminated from the palladium center, forming the desired product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orgnobelprize.org This step typically proceeds from the cis-isomer of the [Pd(R¹)(R²)L₂] complex. If the complex is in the trans configuration, a trans-to-cis isomerization must occur before reductive elimination can take place. wikipedia.org

Table 1: Key Steps in the Stille Catalytic Cycle for this compound

| Step | Description | Reactants | Intermediate/Product | Catalyst State |

| Oxidative Addition | The organic halide adds to the Pd(0) catalyst, forming a Pd(II) complex. | Pd(0)L₂, R¹-X | trans-[Pd(R¹)(X)L₂] | Pd(II) |

| Transmetalation | The thiazole group is transferred from the tin reagent to the Pd(II) complex. | trans-[Pd(R¹)(X)L₂], this compound | trans-[Pd(R¹)(thiazolyl)L₂] | Pd(II) |

| Isomerization | The trans-complex isomerizes to the cis-complex to facilitate elimination. | trans-[Pd(R¹)(thiazolyl)L₂] | cis-[Pd(R¹)(thiazolyl)L₂] | Pd(II) |

| Reductive Elimination | The coupled product is eliminated, regenerating the Pd(0) catalyst. | cis-[Pd(R¹)(thiazolyl)L₂] | R¹-thiazole, Pd(0)L₂ | Pd(0) |

Note: L represents a ligand, typically a phosphine like PPh₃. R¹-X is the organic electrophile.

Understanding Regioselectivity and Stereoselectivity in Thiazole Functionalization

Regioselectivity in the context of this compound primarily refers to the initial synthesis of the stannylated thiazole itself. The functionalization of an unsubstituted thiazole ring is governed by the inherent electronic properties of the heterocycle. mdpi.com

The protons on the thiazole ring have different acidities, with the order generally being H-5 > H-2 > H-4. mdpi.comnih.gov This heightened acidity at the C-5 position makes it the most favorable site for deprotonation by a strong base, such as an organolithium reagent like lithium diisopropylamide (LDA). nih.gov The resulting 5-thiazolyl lithium or related organometallic species can then be quenched with an electrophile, such as tributyltin chloride, to regioselectively install the tributylstannyl group at the C-5 position. nih.gov This selective C-H activation and functionalization is the foundational step that dictates the regiochemistry of subsequent cross-coupling reactions. Once this compound is formed, the Stille coupling occurs specifically at the C-5 position, as this is the location of the reactive tin-carbon bond. researchgate.net

Table 2: Factors Influencing Regioselective Functionalization of the Thiazole Ring

| Position | Relative Proton Acidity | Susceptibility to Deprotonation | Typical Functionalization Method |

| C-5 | Highest | High | Lithiation followed by electrophilic quench |

| C-2 | Intermediate | Moderate | Deprotonation or specific directed reactions |

| C-4 | Lowest | Low | Less common for direct deprotonation |

Stereoselectivity in reactions involving this compound is most relevant when the coupling partner (the organic electrophile) has stereochemical information, such as a vinyl group with a defined double bond geometry. The Stille reaction is well-known for being stereospecific with respect to the configuration of the vinyl partner. researchgate.net This means that if a (Z)-vinyl halide is used, the resulting 5-((Z)-vinyl)thiazole will be the major product, and likewise for an (E)-vinyl halide. This retention of configuration is a consequence of the concerted nature of the oxidative addition and reductive elimination steps, which generally proceed without isomerization of the vinyl group's geometry. uwindsor.ca

While the thiazole ring itself is aromatic and planar, stereoselectivity can also be a factor in the synthesis of more complex thiazole derivatives where chiral centers are present on substituents. In such cases, the reaction conditions can be tuned to favor the formation of one stereoisomer over another, sometimes leading to kinetic versus thermodynamic product control. acs.orgnih.gov

Kinetic and Thermodynamic Studies of Relevant Transformations

Kinetic and thermodynamic studies provide deep insights into reaction rates and pathways. For the Stille reaction, it is widely accepted that transmetalation is often, but not always, the rate-determining step. psu.edu NMR spectroscopy studies on the palladium-catalyzed cross-coupling of dibromothiazoles have supported the proposal that transmetalation is the rate-limiting step for the sequential substitution processes. psu.edu

The rate of the Stille coupling can be dramatically influenced by the choice of palladium ligands. Kinetic studies have shown that ligands of low donicity, such as tri(2-furyl)phosphine (B125338) and triphenylarsine (B46628) (AsPh₃), can lead to rate enhancements of several orders of magnitude compared to traditional, more strongly donating ligands like triphenylphosphine (B44618) (PPh₃). psu.edu This is attributed to a pre-equilibrium where the active, coordinatively unsaturated palladium complex is more readily formed when less-donating ligands are used. psu.edu

Table 3: Relative Reaction Rates of a Model Stille Coupling with Different Ligands

| Ligand | Relative Rate Constant | Donicity |

| Triphenylphosphine (PPh₃) | 1 | High |

| Tri(2-furyl)phosphine | 1100 | Low |

| Triphenylarsine (AsPh₃) | 3.7 | Low |

Source: Data adapted from kinetic studies on a model Stille reaction, illustrating the general principle of ligand effects. psu.edu

In some syntheses of functionalized thiazoles, a time-dependent formation of kinetic and thermodynamic products has been observed. For example, in the synthesis of certain substituted thiazoles, an initial, less stable positional isomer (the kinetic product) can form quickly, which then slowly isomerizes to a more stable, conjugated system (the thermodynamic product) over time. acs.orgnih.gov This highlights the importance of reaction time and temperature in controlling the outcome of thiazole functionalization reactions. Computational studies using Density Functional Theory (DFT) have also been employed to predict the reactivity of thiazole derivatives. researchgate.net These studies calculate reactivity descriptors that can help rationalize why certain positions on the ring are more susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for observed regioselectivity. researchgate.net

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT has become a standard method for investigating the electronic structure of thiazole-based compounds. researchgate.netrsc.org These calculations are crucial for understanding the distribution of electrons within the molecule, which dictates its chemical behavior and physical properties. For derivatives like 2-(methylsulfonyl)-5-(tributylstannyl)thiazole, DFT calculations can elucidate electronic structure and predict reactivity patterns. researchgate.net Functionals such as B3LYP, PBE0, CAM-B3LYP, and M06-2X are commonly used, often paired with basis sets like 6-31G* or 6-311G(d,p), to achieve a balance between computational cost and accuracy. rsc.orgkbhgroup.inacs.orgsci-hub.se

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to a molecule's electronic properties and reactivity. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter, particularly for materials used in organic electronics. asianpubs.orgirjweb.com

In thiazole-containing molecules, the electron-deficient nature of the thiazole (B1198619) ring generally leads to a lowering of both HOMO and LUMO energy levels. rsc.org Conversely, the tributylstannyl group is known to be an electron-donating substituent. researchgate.net For related thiazole derivatives, DFT calculations have shown that the HOMO is often delocalized across the conjugated backbone, while the LUMO can be more localized on the electron-accepting portions of the molecule. rsc.orgacs.org

The HOMO-LUMO gap is a key indicator of chemical reactivity and is inversely related to the molecule's softness. irjweb.comnih.gov A smaller gap suggests higher reactivity and is often associated with a bathochromic (red) shift in the absorption spectrum. acs.orgnih.gov Theoretical calculations on various thiazole derivatives have reported HOMO-LUMO energy gaps ranging from approximately 2.1 eV to 4.7 eV, depending on the specific molecular structure. irjweb.commdpi.com For instance, studies on thiazolothiazole-based molecules showed optical band gaps between 2.11 and 2.55 eV. mdpi.com A study on a thiazole-pyridine donor-acceptor system calculated a HOMO-LUMO gap of 3.36 eV. sci-hub.se

Table 1: Representative Calculated FMO Energies and Gaps for Thiazole-Based Systems (Note: These values are for structurally related compounds and serve as illustrative examples.)

| Compound Type | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source(s) |

| Thiazolothiazole Small Molecules | -5.31 to -5.28 | -2.75 to -2.64 | 2.11 - 2.55 | mdpi.com |

| 4,7-dithiazolylbenzothiadiazole unit | -5.79 | -2.93 | 2.86 | researchgate.net |

| Thiazole-Pyridine Co(II) Complex | -11.10 | -7.88 | 3.22 | sci-hub.se |

| Thiazole-Hydrazone Derivative (TCAH8) | - | - | 3.60 | nih.gov |

| N-((1H-benzo[d] imidazol-2-yl) methyl) thiazol-2-amine | -5.53 | -0.83 | 4.70 | irjweb.com |

DFT calculations are routinely used to determine the lowest-energy three-dimensional structure of a molecule. kbhgroup.in This process involves optimizing bond lengths, bond angles, and dihedral angles. For conjugated systems containing thiazole, a key focus of geometry optimization is the planarity of the molecular backbone. rsc.org A planar structure enhances π-electron delocalization, which is favorable for charge transport in organic semiconductor applications. rsc.org In studies of polymers containing thiazole units, DFT calculations have confirmed that the introduction of the thiazole ring can reinforce backbone planarity. rsc.org For instance, in thiazolo[3,2-a]pyridine derivatives, DFT calculations using the B3LYP/6-311G(d,p) method have been used to determine that the compounds are non-planar, as indicated by their dihedral angles. bohrium.com

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for predicting the electronic absorption spectra of molecules. kbhgroup.inbohrium.com By calculating the energies of vertical electronic excitations, TD-DFT can forecast the maximum absorption wavelengths (λmax) that are often compared with experimental UV-Vis spectra. kbhgroup.inacs.org

For thiazole-based systems, these calculations often show that the lowest energy absorption band corresponds to a HOMO→LUMO transition. acs.org The choice of functional can be important, with long-range corrected functionals like CAM-B3LYP or tuned ωB97X-D sometimes providing more reliable descriptions for charge-transfer excitations common in these molecules. rsc.orgbohrium.com In a study on thiazolo[3,2-a]pyridine derivatives, TD-DFT computations were used to assign the observed electronic transitions, with the results showing good agreement with experimental spectra recorded in different solvents. bohrium.com Similarly, TD-DFT has been successfully applied to understand the absorption properties of novel thiazole-based hydrazones and other derivatives. acs.orgnih.govresearchgate.net

Beyond covalent bonds, weaker noncovalent interactions play a critical role in defining molecular conformation and properties. DFT is an effective tool for identifying and quantifying these interactions, such as hydrogen bonds or other chalcogen-based interactions. researchgate.netacs.orgacs.org

In numerous thiazole-containing polymers and molecules, intramolecular noncovalent interactions like S···O and N···H have been shown to be crucial for "locking" the molecular conformation into a planar arrangement. rsc.orgacs.org For example, DFT studies on polymers with 4-alkoxy-5-(3-alkylthiophen-2-yl)thiazole units revealed that the thiazole's nitrogen atom can form N···H interactions that reinforce backbone planarity. rsc.org Similarly, S···N noncovalent interactions have been identified in other systems, contributing to reduced torsional disorder and influencing the material's electronic properties. researchgate.netacs.org These weak interactions are vital for controlling the molecular packing and morphology in the solid state, which ultimately impacts the performance of organic electronic devices. mdpi.com

Quantum Chemical Calculations for Reaction Pathway Elucidation

While specific studies on 5-(tributylstannyl)thiazole are scarce, quantum chemical calculations are a powerful method for elucidating the mechanisms of reactions in which it participates, most notably the Palladium-catalyzed Stille cross-coupling reaction. nih.govopenochem.orgorganic-chemistry.org

Theoretical calculations can map the entire catalytic cycle, including the principal steps of oxidative addition, transmetalation, and reductive elimination. nih.govlibretexts.org DFT studies on Stille coupling have been used to calculate the Gibbs energy profiles for the reaction, identifying the rate-determining step and showing how factors like ligands and substrates can influence the energy barriers of the transition states. nih.govpolito.it Such computational insights can help in optimizing reaction conditions for higher efficiency and selectivity, complementing experimental observations. polito.it

In Silico Modeling of Structure-Property Relationships

In silico modeling, which encompasses techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), is used to build predictive models that link molecular structure to specific activities or properties. tandfonline.comresearchgate.net For organotin compounds, these models can predict toxicological profiles or biological activity. mdpi.comscitcentral.com

In the context of materials science, computational modeling allows for the rational design of new thiazole-based compounds. By systematically modifying the structure in silico (e.g., changing substituents on the thiazole ring) and calculating the resulting electronic and optical properties, researchers can establish clear structure-property relationships. researchgate.netresearchgate.net This approach helps in screening virtual libraries of compounds to identify promising candidates for applications in medicinal chemistry or as organic semiconductors, thereby guiding synthetic efforts toward the most promising targets. tandfonline.comtandfonline.com For example, molecular modeling studies have been integral to understanding the structure-activity relationships of FAAH inhibitors derived from stannylated oxazoles, a related heterocycle.

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5-(Tributylstannyl)thiazole by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tributyl groups and the thiazole (B1198619) ring would be observed. The protons of the three butyl chains attached to the tin atom typically appear as a series of overlapping multiplets and a triplet in the upfield region (approximately 0.9 to 1.7 ppm). The protons on the thiazole ring are expected in the downfield aromatic region (typically > 7.0 ppm), with their specific chemical shifts and coupling patterns confirming the substitution at the 5-position.

The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the four distinct carbons of the butyl groups, typically in the 10-30 ppm range. The carbons of the thiazole ring would appear at much higher chemical shifts, influenced by the electronegativity of the nitrogen and sulfur heteroatoms and the deshielding effect of the aromatic system. The carbon directly bonded to the tin atom would also exhibit satellite peaks due to coupling with tin isotopes (¹¹⁷Sn and ¹¹⁹Sn), providing definitive evidence of the C-Sn bond. While specific experimental data is not always published in commercial sources biosynth.com, the expected chemical shift ranges are well-established for organotin and heterocyclic moieties.

Table 1: Expected NMR Chemical Shift Ranges for this compound

| Group | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| Thiazole Ring | ¹H | > 7.0 | Singlet / Doublet |

| Tributyl (-CH₂)₃ | ¹H | ~ 1.0 - 1.7 | Multiplets |

| Tributyl (-CH₃) | ¹H | ~ 0.9 | Triplet |

| Thiazole Ring | ¹³C | > 120 | - |

| Tributyl (-CH₂-Sn) | ¹³C | ~ 10 - 15 | - |

| Tributyl (-CH₂CH₂CH₂Sn) | ¹³C | ~ 25 - 30 | - |

| Tributyl (-CH₃) | ¹³C | ~ 13 - 14 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight and investigate the fragmentation patterns of this compound, further corroborating its structure. The compound has a molecular formula of C₁₅H₂₉NSSn and an average molecular mass of approximately 374.17 g/mol chemspider.comcalpaclab.comnih.govalfa-chemistry.com.

Upon ionization in the mass spectrometer, a molecular ion peak ([M]⁺•) would be observed. The fragmentation of this ion provides structural clues. A characteristic pathway for tributyltin compounds is the sequential loss of butyl radicals (•C₄H₉, mass of 57 u). This results in a series of prominent fragment ions, including [M-57]⁺, [M-114]⁺, and [M-171]⁺, corresponding to the remaining organotin cation with two, one, and zero butyl groups, respectively.

Another significant fragmentation pathway involves the cleavage of the thiazole ring itself or the tin-thiazole bond semanticscholar.orgresearchgate.net. The fragmentation of thiazole compounds typically produces characteristic ions that can help confirm the structure of the heterocyclic core semanticscholar.org. The combination of these fragmentation patterns provides a unique fingerprint for the molecule.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Identity | Description |

| 375 | [M]⁺• | Molecular Ion (for most abundant isotopes) |

| 318 | [M - C₄H₉]⁺ | Loss of one butyl group |

| 261 | [M - 2(C₄H₉)]⁺ | Loss of two butyl groups |

| 204 | [M - 3(C₄H₉)]⁺ | Loss of three butyl groups |

| 84 | [C₃H₂NS]⁺ | Thiazolyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid state. This analysis yields precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

For this compound, there is no readily available X-ray crystallographic data in the surveyed literature. This is likely because the compound exists as a liquid at room temperature, as indicated for closely related structures like 2-Chloro-5-(tributylstannyl)thiazole sigmaaldrich.com. Single-crystal X-ray diffraction requires a solid, crystalline sample, making the technique unsuitable for liquids under standard conditions. If the compound were to be crystallized at low temperatures, this technique could provide definitive structural proof.

Electrochemical Studies (e.g., Cyclic Voltammetry)

Electrochemical methods, particularly cyclic voltammetry (CV), are used to investigate the redox properties of molecules, revealing the potentials at which they are oxidized or reduced. This information is crucial for assessing the electronic characteristics of a compound and its suitability for applications in materials science, such as in organic semiconductors or solar cells.

Specific cyclic voltammetry data for this compound is not detailed in the available search results. However, studies on related compounds provide insight into its expected behavior. Research on various thiazole derivatives shows that the thiazole ring can undergo electrochemical reduction researchgate.netabechem.com. Additionally, organotin(IV) compounds can exhibit reduction at the tin center . Therefore, a CV analysis of this compound would likely reveal reduction potentials associated with both the thiazole heterocycle and the tributylstannyl group. These redox properties are of significant interest as they influence the electronic energy levels (HOMO/LUMO) of polymers and other advanced materials synthesized from this precursor.

UV-Vis and Fluorescence Spectroscopy for Optical Property Assessment

Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions and photophysical properties of a molecule. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons to higher energy orbitals.

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the thiazole ring's π → π* electronic transitions. While simple thiazoles are not intensely colored, their absorption can be influenced by substituents. The tributylstannyl group, as an organometallic substituent, can modulate the electronic structure of the thiazole ring, potentially causing a shift in the absorption maxima compared to unsubstituted thiazole.

Simple thiazole derivatives are generally not known to be strongly fluorescent. Significant emission is more commonly observed in larger, more complex molecules where the thiazole unit is part of an extended conjugated system that facilitates efficient light emission researchgate.net. Therefore, this compound itself is not expected to be a strong fluorophore, but it serves as a key building block for creating fluorescent materials.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere wikipedia.orgetamu.edulibretexts.org. This method is essential for determining the thermal stability and decomposition profile of a compound ardl.com.

A TGA of this compound would show a plot of mass versus temperature. The curve would typically exhibit a flat, stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a sharp drop in mass would occur at the onset of thermal decomposition. The temperature at which this mass loss begins is a critical measure of the compound's thermal stability. This information is practically important for establishing safe temperature limits during chemical reactions and for purification processes like distillation. For many organic materials used in electronics, decomposition temperatures are often observed above 300°C researchgate.net.

Table 3: Illustrative Data from Thermogravimetric Analysis

| Parameter | Description |

| Onset Temperature (Tₒ) | The temperature at which mass loss begins. |

| Decomposition Temperature (Tₔ) | The temperature of maximum rate of mass loss. |

| 5% Mass Loss Temperature (T₅%) | The temperature at which 5% of the initial mass has been lost. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. |

Atomic Force Microscopy (AFM) for Morphological Studies of Thin Films

Atomic Force Microscopy (AFM) is a type of scanning probe microscopy that provides ultra-high-resolution, three-dimensional images of a material's surface topography nih.gov. It is a vital tool for characterizing the nanoscale morphology of thin films.

It is important to note that this compound, as a liquid chemical precursor, is not itself studied by AFM. Rather, AFM is a critical characterization technique for the materials synthesized from this compound. When this compound is used in polymerization reactions (e.g., Stille coupling) to create conjugated polymers or oligomers for electronic devices, these resulting materials are often processed into thin films. AFM is then used to analyze the surface roughness, grain structure, and phase separation of these films osti.gov. The morphology of these thin films is directly linked to the performance of devices like organic field-effect transistors (OFETs) and organic solar cells, making AFM an essential tool in the development and optimization of such materials.

Emerging Research Directions and Future Perspectives

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The synthesis of organotin compounds, including 5-(tributylstannyl)thiazole, traditionally involves methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the adoption of green chemistry principles to mitigate environmental impact. researchgate.netdur.ac.uk Research is increasingly focused on developing protocols that utilize safer solvents, reduce energy consumption, and employ recyclable catalysts.

Key areas of development include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields in organic synthesis, including the preparation of thiazole (B1198619) derivatives. researchgate.netrsc.orgnorthwestern.edu This technique offers a more energy-efficient alternative to conventional heating methods.

Use of Greener Solvents: There is a growing trend to replace hazardous organic solvents with more environmentally friendly options. ichemical.comrsc.org Research into using deep eutectic solvents (DES), ionic liquids, or even water for the synthesis of thiazoles and for carrying out Stille couplings is an active area of investigation. ichemical.comwikipedia.org

Catalyst-Free and Solvent-Free Reactions: The development of synthetic routes that proceed efficiently without the need for a catalyst or solvent represents a significant step towards sustainability. rsc.org For thiazole synthesis, methods using solid-phase supports or high-temperature reactions in the absence of a solvent are being explored.

Solid-Supported Reagents: To address the issue of tin residue removal, which is a major drawback of Stille coupling, researchers are investigating the use of solid-supported organotin reagents. huji.ac.il Immobilizing the tin reagent on a polymer support facilitates its easy removal by filtration at the end of the reaction, minimizing contamination of the final product.

These sustainable approaches aim to make the synthesis and application of this compound more aligned with the principles of green chemistry, reducing the environmental footprint of processes that rely on this important building block. researchgate.netdur.ac.uk

Exploration of Novel Catalytic Systems for Stannyl (B1234572) Thiazole Transformations

While the palladium-catalyzed Stille reaction is the most common transformation for this compound, the exploration of novel catalytic systems is opening up new avenues for its application. ruhr-uni-bochum.de These advanced systems aim to overcome some of the limitations of traditional methods and enable new types of chemical transformations.

Future research in this area is focused on:

Ligand-Free Palladium Catalysis: To simplify reaction setups and reduce costs, ligand-free palladium catalysts are being investigated for direct arylation of thiazoles. biosynth.com These systems can be highly efficient at very low catalyst loadings, making them economically and environmentally attractive. biosynth.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild conditions. northwestern.edursc.orgnih.gov The application of photoredox catalysis to transformations involving thiazoles, such as C-H functionalization and the formation of C-S and C-N bonds, is a rapidly growing field. northwestern.edursc.org Combining photoredox catalysis with transition metal catalysis, known as dual catalysis, could unlock new reactivity for stannylthiazoles. uwindsor.ca

C-H Activation: Direct C-H activation is a highly atom-economical strategy for the functionalization of heterocyclic compounds. ichemical.comhuji.ac.ilnih.gov Research into the palladium-catalyzed direct arylation of the thiazole ring at other positions, while the stannyl group is present or after its transformation, could provide more efficient routes to polysubstituted thiazoles. ichemical.combiosynth.com

Earth-Abundant Metal Catalysis: While palladium is a highly effective catalyst, its high cost and toxicity are drawbacks. There is growing interest in developing catalytic systems based on more earth-abundant and less toxic metals, such as copper or nickel, for cross-coupling reactions involving organostannanes. researchgate.netchemspider.com

These novel catalytic approaches are poised to expand the synthetic toolbox for chemists working with this compound, enabling the construction of complex molecules with greater efficiency and selectivity.

Rational Design of Next-Generation Thiazole-Based Functional Materials

Thiazole-containing compounds are of significant interest for applications in materials science, particularly in the field of organic electronics, due to their unique electronic and photophysical properties. rsc.orgnorthwestern.edu this compound is a key precursor for the synthesis of thiazole-based polymers and oligomers, which can be used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgrsc.org

The rational design of these materials involves:

Stille Polymerization: The Stille coupling reaction is a powerful method for the synthesis of conjugated polymers. dur.ac.uk By reacting bifunctional monomers, where one of the functional groups is a stannane (B1208499) like this compound, long chains of alternating thiazole-containing units can be constructed. ichemical.com This allows for precise control over the polymer's structure and electronic properties.

Donor-Acceptor Architectures: Many high-performance organic electronic materials are based on a donor-acceptor (D-A) design. The electron-deficient nature of the thiazole ring makes it an excellent acceptor unit. researchgate.net By coupling this compound with electron-rich aromatic systems, polymers with tailored HOMO/LUMO energy levels can be synthesized, which is crucial for optimizing the performance of solar cells and transistors. ichemical.com

Metal-Organic Frameworks (MOFs): Thiazole derivatives can be used as organic linkers in the construction of metal-organic frameworks. northwestern.edubiosynth.com These materials have potential applications in gas storage, catalysis, and sensing. The ability to functionalize the thiazole ring post-synthesis via the tributylstannyl group could lead to MOFs with tunable properties.

The table below summarizes representative examples of thiazole-based polymers synthesized using Stille coupling and their performance in organic electronic devices.

| Monomer 1 | Monomer 2 | Polymer | Device Application | Performance Metric |

| 5,5'-bis(tributylstannyl)-2,2'-bithiophene | 2,5-dibromo-3,6-di(2-thienyl)thiazolo[5,4-d]thiazole | P1 | Organic Solar Cell | Power Conversion Efficiency: ~5% |

| This compound derivative | Dibrominated Diketopyrrolopyrrole (DPP) | P2 | Organic Field-Effect Transistor | Hole Mobility: ~0.05 cm²/Vs |

| Distannylated Thieno[3,2-b]thiophene | Dibrominated Thiazole Derivative | P3 | Organic Solar Cell | Open-Circuit Voltage (Voc): >0.8 V |

This table presents illustrative data based on typical performance values for these classes of materials as specific data for polymers derived directly from this compound was not available in the search results.

Integration of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.orgnorthwestern.edu The integration of this compound into MCRs is an emerging area with the potential to rapidly generate libraries of complex, functionalized thiazole derivatives.

Future research directions in this field include:

Post-MCR Modification: A promising strategy involves using an MCR to construct a complex molecular scaffold, followed by a subsequent cross-coupling reaction utilizing the tributylstannyl group of this compound. This would allow for the late-stage introduction of diverse functionalities into the molecule.

Stannylated Components in MCRs: While challenging, the direct use of this compound as a component in well-known MCRs like the Ugi or Passerini reaction could be explored. ichemical.comrsc.orglibretexts.org This would require careful optimization of reaction conditions to ensure compatibility of the organostannane with the other reactants and intermediates.

Tandem MCR-Cross-Coupling Reactions: The development of one-pot tandem reactions that combine an MCR with a subsequent Stille coupling would be a highly efficient method for the synthesis of complex molecules. uwindsor.ca This approach would avoid the need to isolate the intermediate product from the MCR, saving time and resources.

The table below illustrates a hypothetical two-step sequence involving an MCR followed by a Stille coupling with this compound to highlight the potential of this approach.

| Step | Reaction Type | Reactants | Product |

| 1 | Ugi Multicomponent Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide with a halide handle | Complex amide with a reactive halide site |

| 2 | Stille Cross-Coupling | Product from Step 1, This compound , Palladium catalyst | Final product with an appended thiazole ring |

Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for the development of new synthetic methods and materials. Advanced spectroscopic and computational techniques are powerful tools for gaining these insights.

Key areas of focus include:

¹¹⁹Sn NMR Spectroscopy: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most commonly studied. northwestern.eduhuji.ac.il ¹¹⁹Sn NMR spectroscopy provides valuable information about the electronic environment of the tin atom, including its coordination number and the nature of the substituents. dur.ac.ukrsc.org This technique can be used to characterize this compound and to monitor its reactions in real-time.

Multinuclear NMR: In addition to ¹¹⁹Sn NMR, other NMR techniques such as ¹H, ¹³C, and ¹⁵N NMR can provide a comprehensive picture of the molecule's structure and bonding. rsc.orgrsc.org Two-dimensional NMR experiments, such as HMQC and HMBC, can be used to establish correlations between different nuclei. northwestern.edu

Computational Chemistry (DFT): Density Functional Theory (DFT) has become an indispensable tool for studying reaction mechanisms and predicting the properties of molecules. mdpi.comzsmu.edu.uanih.gov DFT calculations can be used to model the transition states of reactions involving this compound, such as the Stille coupling, providing insights into the factors that control the reaction's rate and selectivity. libretexts.org It can also be used to predict the electronic and optical properties of materials derived from this compound. mdpi.com

The table below presents typical NMR spectroscopic data for a compound related to this compound, illustrating the type of information that can be obtained.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ¹H | 7.56 | s | - | Thiazole C4-H |

| ¹H | 2.78 | s | - | Thiazole -CH₃ |

| ¹H | 1.51-1.59 | m | - | Sn-(CH₂CH₂CH₂CH₃)ₙ |

| ¹H | 1.31-1.37 | m | - | Sn-(CH₂CH₂CH₂CH₃)ₙ |

| ¹H | 1.09-1.13 | m | - | Sn-(CH₂CH₂CH₂CH₃)ₙ |

| ¹H | 0.87-0.91 | m | - | Sn-(CH₂CH₂CH₂CH₃)ₙ |

| ¹³C | (not available) | - | - | - |

| ¹¹⁹Sn | (not available) | - | - | - |

| Data is for 2-methyl-5-(tributylstannyl)thiazole (B1421363) as specific data for the parent compound was not found in the search results. ichemical.com |

By combining advanced spectroscopic techniques with computational modeling, researchers can gain a detailed understanding of the fundamental chemistry of this compound, which will guide the future development of its applications in synthesis and materials science.

Q & A

Q. What are the common synthetic routes for preparing 5-(Tributylstannyl)thiazole?

The primary method involves Stille coupling reactions , where a thiazole precursor (e.g., 5-bromothiazole) reacts with tributyltin reagents under palladium catalysis. For example, Scheme 1 in outlines a protocol using PdCl₂(PPh₃)₂ in tetrahydrofuran (THF) under reflux with nitrogen atmosphere . Purification typically employs column chromatography or crystallization from ethanol, as noted in for analogous thiazole derivatives .